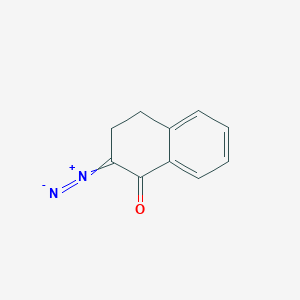
2-Diazonio-3,4-dihydronaphthalen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-3,4-dihydronaphthalen-1-olate is a chemical compound with the molecular formula C10H8N2O It is a diazonium salt derived from 3,4-dihydronaphthalen-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3,4-dihydronaphthalen-1-olate typically involves the diazotization of 3,4-dihydronaphthalen-1-amine. The process begins with the conversion of 3,4-dihydronaphthalen-1-amine to its corresponding diazonium salt using nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-3,4-dihydronaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through substitution reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) halides (CuX) for Sandmeyer reactions, sodium hydroxide (NaOH) for hydroxylation, and potassium cyanide (KCN) for cyanation.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base, such as sodium acetate (NaOAc).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo dyes are the primary products.
Reduction Reactions: The major product is the corresponding amine.
Applications De Recherche Scientifique
2-Diazonio-3,4-dihydronaphthalen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and proteins.
Industry: It is utilized in the production of azo dyes, which are widely used in textiles, printing, and cosmetics.
Mécanisme D'action
The mechanism of action of 2-Diazonio-3,4-dihydronaphthalen-1-olate involves its ability to form reactive intermediates, such as free radicals and nitrenes, which can interact with various molecular targets. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, resulting in biological effects. The compound’s reactivity is influenced by the presence of the diazonium group, which can undergo various transformations under different conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-1-naphthol-4-sulfonate
- 2-Diazonio-1-naphthol-5-sulfonate
- 2-Diazonio-1-naphthol-6-sulfonate
Uniqueness
2-Diazonio-3,4-dihydronaphthalen-1-olate is unique due to its specific structure, which includes a dihydronaphthalene ring system This structure imparts distinct chemical and physical properties, making it different from other diazonium salts
Propriétés
Numéro CAS |
56175-46-3 |
|---|---|
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
2-diazo-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C10H8N2O/c11-12-9-6-5-7-3-1-2-4-8(7)10(9)13/h1-4H,5-6H2 |
Clé InChI |
BDZGAPNZRQNDAK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=[N+]=[N-])C(=O)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


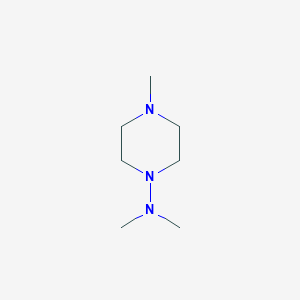
methanethione](/img/structure/B14637979.png)
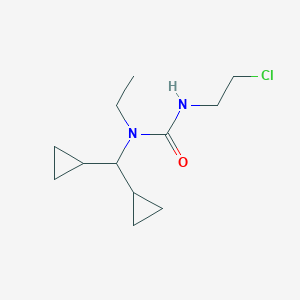
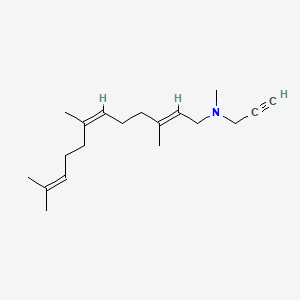

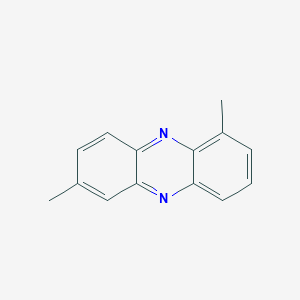
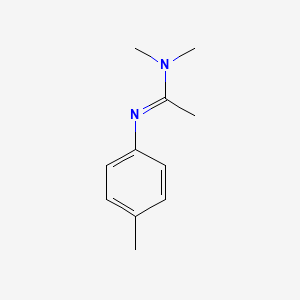
![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
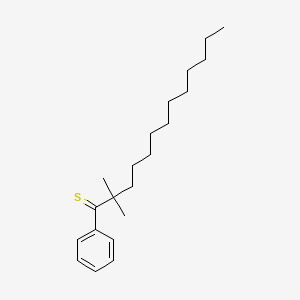

![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
![3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide](/img/structure/B14638071.png)
